Catharanthine hemitartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

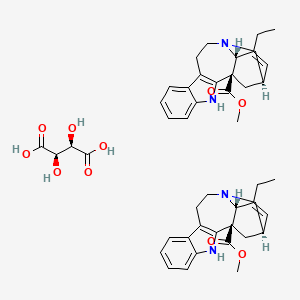

Catharanthine hemitartrate is a terpene indole alkaloid derived from the medicinal plant Catharanthus roseus and Tabernaemontana divaricata . It is one of the two precursors that form the anticancer drug vinblastine, the other being vindoline . This compound has shown significant pharmacological activities, including inhibition of voltage-operated calcium channels and reduction of heart rate and cardiac contractility .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Catharanthin-Hemitartrat kann durch verschiedene Verfahren synthetisiert werden, darunter die Verwendung gentechnisch veränderter Hefezellen. Forscher haben erfolgreich die Geneditierung eingesetzt, um Hefezellen so zu modifizieren, dass sie Catharanthin und Vindolin produzieren, die dann zu Vinblastin gekoppelt werden . Dieses Verfahren umfasst mehrere Schritte, darunter die Integration von Pflanzengenen in das Hefegenom und die Optimierung der Fermentationsbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Catharanthin-Hemitartrat erfolgt in der Regel durch Extraktion aus Catharanthus roseus. Der Prozess umfasst die Ernte der Pflanze, die Trocknung der Blätter und die Extraktion der Alkaloide mit Lösungsmitteln. Die extrahierten Alkaloide werden dann gereinigt und durch Kristallisation in Catharanthin-Hemitartrat umgewandelt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Catharanthin-Hemitartrat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es an säurekatalysierten Umlagerungen beteiligt ist, die zur Bildung von Descarbomethoxycatharanthin und Cleavamin führen .

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die in den Reaktionen von Catharanthin-Hemitartrat verwendet werden, gehören Salzsäure für säurekatalysierte Umlagerungen und Oxidationsmittel für Oxidationsreaktionen . Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische pH-Werte, um die gewünschten Reaktionswege zu gewährleisten .

Hauptprodukte: Zu den Hauptprodukten, die aus den Reaktionen von Catharanthin-Hemitartrat gebildet werden, gehören Descarbomethoxycatharanthin, Cleavamin und seine Dihydroderivate . Diese Produkte werden häufig als Zwischenprodukte bei der Synthese komplexerer Alkaloide verwendet .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Properties

Catharanthine hemitartrate plays a crucial role in the synthesis of vinblastine and vincristine, two well-known chemotherapeutic agents used to treat various cancers such as lymphomas and testicular cancer. Research indicates that catharanthine disrupts the cell cycle by interfering with mitotic spindle formation, thereby inhibiting cancer cell proliferation .

Mechanism of Action

Studies have shown that catharanthine induces apoptosis (programmed cell death) and autophagy in cancer cells. For instance, in HepG2 liver carcinoma cells, catharanthine was found to reduce oxidative stress and trigger apoptosis in a dose-dependent manner. It also upregulated autophagy-related genes, indicating its potential as an anticancer agent through multiple pathways .

Biochemical Research

Enhancement of Alkaloid Production

Research has demonstrated that treatments with chitooligosaccharides can significantly enhance the accumulation of catharanthine in Catharanthus roseus. For example, optimal concentrations of chitooligosaccharides led to increased activity of antioxidant enzymes like catalase and peroxidase, which are crucial for plant defense mechanisms . This enhancement is vital for producing catharanthine at higher yields for pharmaceutical applications.

Cell-Specific Localization Studies

Recent studies utilizing imaging mass spectrometry have revealed the localization of catharanthine within different tissues of Catharanthus roseus. This research is essential for understanding how alkaloids are distributed and accumulated within plants, which can inform extraction and purification processes for medicinal use .

Synthetic Biology Applications

Pathway Elucidation for Drug Synthesis

Recent advancements in synthetic biology have allowed researchers to elucidate the genetic pathways involved in producing vinblastine and its precursors from Catharanthus roseus. By understanding these pathways, scientists can potentially create new compounds more efficiently using synthetic biology techniques . This approach could lead to faster production methods for essential anticancer drugs.

Market Potential and Future Directions

The global market for catharanthine is projected to grow significantly due to its increasing applications in the pharmaceutical industry. The demand for natural products with fewer side effects compared to synthetic drugs has spurred interest in compounds like this compound . As research continues to uncover its properties and applications, catharanthine may see expanded use beyond oncology into areas such as antimicrobial and antidiabetic therapies.

Table 1: Summary of Catharanthine's Pharmacological Effects

Table 2: Yield Enhancement Strategies for Catharanthine Production

| Strategy | Medium/Condition | Increase in Catharanthine Yield |

|---|---|---|

| Chitooligosaccharides Treatment | 0.1 μg/mL concentration | 110% increase |

| Elicitation with MeJA | Suspension cultured cells | 11.12-fold increase |

| Compact Callus Cluster | Medium with mannitol (250 mM) | 5.05-fold increase |

Wirkmechanismus

Catharanthine hemitartrate exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation . It inhibits voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes, leading to decreased heart rate and cardiac contractility . Additionally, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mammalian target of rapamycin (mTOR) pathway .

Vergleich Mit ähnlichen Verbindungen

Catharanthin-Hemitartrat ist aufgrund seiner spezifischen pharmakologischen Aktivitäten und seiner Rolle als Vorläufer bei der Synthese von Vinblastin einzigartig. Ähnliche Verbindungen umfassen:

Vindolin: Ein weiterer Vorläufer von Vinblastin, der sich mit Catharanthin zu dem Antikrebsmittel verbindet.

Akuammicin: Ein Terpen-Indolalkaloid mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen pharmakologischen Aktivitäten.

Conopharyngin: Ein weiteres Indolalkaloid mit unterschiedlichen biologischen Eigenschaften.

Stemmadenin: Eine strukturell verwandte Verbindung mit einzigartigen pharmakologischen Wirkungen.

Tabersonin: Ein Indolalkaloid mit ähnlichen biosynthetischen Wegen, aber unterschiedlichen Anwendungen.

Catharanthin-Hemitartrat zeichnet sich durch seine spezifische Rolle bei der Synthese von Vinblastin und sein einzigartiges pharmakologisches Profil aus.

Biologische Aktivität

Catharanthine hemitartrate is a significant indole alkaloid derived from Catharanthus roseus, a plant known for its medicinal properties. This compound plays a crucial role in the biosynthesis of important anticancer agents such as vinblastine and vincristine. Its biological activities span various pharmacological effects, including antitumor, antihypertensive, and enzyme-stimulating properties.

Structure and Solubility

This compound is typically supplied as a crystalline solid. It exhibits limited solubility in aqueous solutions, necessitating dissolution in DMSO for effective use in biological assays. The solubility characteristics are essential for its application in pharmacological studies, particularly in vitro experiments.

Antitumor Activity

Catharanthine has demonstrated significant antitumor properties. Research indicates that it inhibits microtubule assembly and cell proliferation in colon cancer cell lines (HCT116), with an IC50 value of approximately 60 µg/ml when applied at a concentration of 320 µM . This activity is attributed to its ability to interfere with the mitotic spindle formation, similar to other vinca alkaloids.

Cardiovascular Effects

Studies have shown that catharanthine can lower blood pressure and heart rate in normotensive rats when administered at doses ranging from 0.5 to 20 mg/kg . The mechanism involves the inhibition of voltage-operated calcium channels, leading to vasodilation and reduced cardiac contractility .

Enzyme Stimulation

Catharanthine has been identified as a stimulator of pancreatic enzyme release. At a concentration of 100 µM, it induces the secretion of amylase from mouse pancreas preparations . This property could have implications for digestive health and metabolic regulation.

Localization and Accumulation in Plant Cells

Recent studies utilizing imaging mass spectrometry have revealed that catharanthine accumulates primarily in idioblast and laticifer cells within the stem tissue of C. roseus. These findings enhance our understanding of the biosynthetic pathways and cellular localization of terpenoid indole alkaloids (TIAs) in plants .

Table 1: Concentration of TIAs in C. roseus Stem Tissue

| Alkaloid | Concentration (µg/mg FW) |

|---|---|

| Catharanthine | 0.506 ± 0.044 |

| Ajmalicine | 0.071 ± 0.022 |

| Serpentine | 0.397 ± 0.031 |

| Vindoline | 0.0026 ± 0.0002 |

Study on Antitumor Activity

In a study conducted by Siddiqui et al., catharanthine was isolated from C. roseus extracts and tested against human colorectal carcinoma cell lines. The results indicated that catharanthine exhibited cytotoxic effects comparable to those of established chemotherapeutic agents, suggesting its potential as an anticancer drug .

Effects on Enzyme Activity

Research exploring the effects of chitooligosaccharides on catharanthine accumulation revealed that treatments significantly enhanced catalase activity in C. roseus leaves, indicating a potential synergistic effect on antioxidant defense mechanisms .

Eigenschaften

Molekularformel |

C46H54N4O10 |

|---|---|

Molekulargewicht |

822.9 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/2C21H24N2O2.C4H6O6/c2*1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h2*4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*13-,19+,21-;1-,2-/m001/s1 |

InChI-Schlüssel |

OXIDCVCPXUNSCI-DWGLLIDUSA-N |

Isomerische SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.